molecular formula C18H18N2O2S B11604919 2-[(4-Methylbenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole

2-[(4-Methylbenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole

Cat. No.: B11604919
M. Wt: 326.4 g/mol
InChI Key: OWEVBZODWLXDBI-UHFFFAOYSA-N
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Description

2-[(4-METHYLPHENOXY)METHYL]-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE is a synthetic organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two 4-methylphenyl groups attached to the oxadiazole ring through ether and thioether linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYLPHENOXY)METHYL]-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of 4-Methylphenyl Groups: The 4-methylphenyl groups are introduced via nucleophilic substitution reactions. For instance, 4-methylphenol can react with chloromethyl oxadiazole derivatives in the presence of a base to form the ether linkage.

    Formation of Thioether Linkage: The thioether linkage can be formed by reacting 4-methylphenylthiol with a suitable oxadiazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2-[(4-METHYLPHENOXY)METHYL]-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(4-METHYLPHENOXY)METHYL]-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methoxyphenoxy)methyl]-5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-oxadiazole: Similar structure but with methoxy groups instead of methyl groups.

    2-[(4-Chlorophenoxy)methyl]-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole: Similar structure but with chloro groups instead of methyl groups.

Uniqueness

The uniqueness of 2-[(4-METHYLPHENOXY)METHYL]-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of 4-methylphenyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2-[(4-methylphenoxy)methyl]-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole

InChI

InChI=1S/C18H18N2O2S/c1-13-3-7-15(8-4-13)12-23-18-20-19-17(22-18)11-21-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

InChI Key

OWEVBZODWLXDBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)COC3=CC=C(C=C3)C

Origin of Product

United States

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